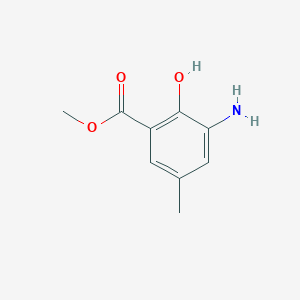

Methyl 3-amino-2-hydroxy-5-methylbenzoate

Description

IUPAC Nomenclature and Systematic Identification

Methyl 3-amino-2-hydroxy-5-methylbenzoate is systematically identified as This compound (CAS 70978-07-3, PubChem CID 12571289). Key identifiers include:

- Molecular formula : $$ \text{C}9\text{H}{11}\text{NO}_3 $$

- Molecular weight : 181.19 g/mol

- Synonyms : 2-Amino-6-(methoxycarbonyl)-4-methylphenol, methyl 3-amino-2-hydroxy-5-methylbenzenecarboxylate.

The compound belongs to the benzoate ester class, with substituents at positions 2 (hydroxyl), 3 (amino), and 5 (methyl) on the aromatic ring.

Molecular Architecture: Functional Group Analysis

The molecular architecture consists of a benzoate core with three key substituents:

| Position | Functional Group | Electronic/Structural Role |

|---|---|---|

| 2 | Hydroxyl (-OH) | Hydrogen bonding, electron-withdrawing via resonance |

| 3 | Amino (-NH₂) | Electron-donating, potential for intermolecular interactions |

| 5 | Methyl (-CH₃) | Electron-donating, steric effects |

| Carboxyl | Methyl ester (-COOCH₃) | Reduces polarity, enhances stability |

The hydroxyl and amino groups at positions 2 and 3 enable tautomerism and zwitterionic interactions, while the methyl ester at the carboxyl position modulates solubility and reactivity.

Crystallographic Data and Conformational Studies

Limited crystallographic data are available for this specific compound. However, comparative studies on analogous benzoates suggest:

- Hydrogen-bonding networks : The hydroxyl and amino groups likely form intramolecular or intermolecular hydrogen bonds, stabilizing crystalline structures.

- Planar aromatic structure : The benzoate core adopts a planar geometry, with substituents in equatorial positions to minimize steric strain.

| Property | Value |

|---|---|

| Melting point | 95–99°C (literature) |

| Boiling point | 295.7 ± 40.0°C at 760 mmHg |

| Flash point | 132.7 ± 27.3°C |

| Density | 1.3 ± 0.1 g/cm³ |

Comparative Structural Analysis with Analogous Benzoate Derivatives

Table 1 compares this compound with structurally similar compounds:

| Compound | Molecular Formula | Key Substituents | Molecular Weight | Reactivity |

|---|---|---|---|---|

| This compound | $$ \text{C}9\text{H}{11}\text{NO}_3 $$ | 2-OH, 3-NH₂, 5-CH₃, methyl ester | 181.19 g/mol | Moderate |

| Methyl 3-amino-2-hydroxybenzoate | $$ \text{C}8\text{H}9\text{NO}_3 $$ | 2-OH, 3-NH₂, methyl ester | 167.16 g/mol | High |

| Methyl 3-amino-5-hydroxybenzoate | $$ \text{C}8\text{H}9\text{NO}_3 $$ | 3-NH₂, 5-OH, methyl ester | 167.16 g/mol | Moderate |

| Methyl 5-amino-2-hydroxy-4-methylbenzoate | $$ \text{C}9\text{H}{11}\text{NO}_3 $$ | 2-OH, 4-CH₃, 5-NH₂, methyl ester | 181.19 g/mol | Low |

Key Differences :

Properties

IUPAC Name |

methyl 3-amino-2-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDBTYDCQJZXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502979 | |

| Record name | Methyl 3-amino-2-hydroxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70978-07-3 | |

| Record name | Methyl 3-amino-2-hydroxy-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction and Hydrogenation of Nitro Precursors

A common approach begins with 2-methyl-3-nitrobenzoic acid or its methyl ester as the starting material. The nitro group at position 3 is selectively reduced to an amino group using catalytic hydrogenation:

- Catalyst: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

- Solvent: Methanol.

- Hydrogen source: Molecular hydrogen (H₂).

- Conditions: Ambient to moderate temperature and pressure.

This step yields 3-amino-2-methylbenzoic acid or its methyl ester, which is a key intermediate for further transformations.

Diazotization, Hydrolysis, and Esterification One-Pot Reaction

The amino intermediate undergoes a one-pot diazotization, hydrolysis, and esterification reaction to introduce the hydroxy group at position 2 and form the methyl ester:

- Diazotization reagent: Nitroso sulfuric acid (a 40% sulfuric acid solution of nitroso sulfuric acid) or alkyl nitrites (e.g., methyl nitrite).

- Solvent: Methanol.

- Molar ratio: Amino compound to diazotization reagent approximately 1:1.02–1.5.

- Temperature: Initial cooling to 20–30°C during reagent addition, then heating to 50–66°C for 1–16 hours.

- Outcome: Formation of a mixture of methyl 3-hydroxy-2-methylbenzoate and methyl 3-methoxy-2-methylbenzoate.

Post-reaction processing includes distillation to recover methanol, aqueous dilution, phase separation, and organic solvent extraction to isolate the crude methyl 3-hydroxy-2-methylbenzoate.

Esterification of 3-Amino-2-Hydroxy-5-Methylbenzoic Acid

Alternatively, methyl 3-amino-2-hydroxy-5-methylbenzoate can be prepared by direct esterification of the corresponding acid:

- Reagents: Methanol and hydrochloric acid (HCl) as catalyst.

- Conditions: Refluxing the acid in methanol with HCl to promote esterification.

- Purification: Recrystallization from suitable solvents (e.g., ethanol/water mixtures) to achieve high purity.

Industrial and Continuous Flow Methods

Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, reagent concentration, and reaction time, improving yield and purity. Catalysts and automated systems enhance efficiency and scalability.

Comparative Analysis of Preparation Routes

| Step/Method | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic hydrogenation | 2-methyl-3-nitrobenzoic acid/ester | Pd/C or Pt/C, H₂, methanol | High selectivity, mild conditions | Requires hydrogenation setup |

| Diazotization-hydrolysis-esterification (one-pot) | 3-amino-2-methylbenzoic acid | Nitroso sulfuric acid or alkyl nitrites, methanol, 20–66°C | Compact, fewer steps, simultaneous reactions | Mixture of hydroxy and methoxy products |

| Direct esterification | 3-amino-2-hydroxy-5-methylbenzoic acid | Methanol, HCl, reflux | Straightforward, well-known esterification | Requires pure acid precursor |

| Continuous flow industrial process | Various | Automated reactors, catalysts | Scalable, efficient, reproducible | Requires specialized equipment |

Research Findings and Optimization Data

Reaction Yields and Purity

- Hydrogenation of 2-methyl-3-nitrobenzoic acid typically achieves high conversion (>90%) to the amino intermediate.

- The one-pot diazotization-hydrolysis-esterification yields a mixture with approximately 33% methyl 3-hydroxy-2-methylbenzoate and 63% methyl 3-methoxy-2-methylbenzoate by HPLC analysis, indicating partial methanolysis side reaction.

- Purification by solvent extraction and distillation improves product purity to >95%.

Reaction Conditions Impact

- Maintaining temperature control during diazotization is critical to avoid side reactions.

- The molar ratio of diazotization reagent influences the ratio of hydroxy to methoxy products.

- Use of methanol as solvent facilitates esterification but also leads to methoxy substitution side products.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation | Pd/C, H₂, methanol | 25–40 | 2–4 | >90 | Selective nitro reduction |

| Diazotization-Hydrolysis-Esterification | Nitroso sulfuric acid, methanol | 20–66 | 8–16 | ~33 (hydroxy), ~63 (methoxy) | One-pot reaction, mixture of products |

| Esterification (acid to ester) | Methanol, HCl (catalyst) | Reflux (~65) | 4–6 | >85 | Requires acid precursor |

| Purification | Distillation, solvent extraction, recrystallization | Ambient to 100 | Variable | >95 | Improves purity and isolates product |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

Oxidation: Formation of 3-amino-2-oxo-5-methylbenzoate

Reduction: Formation of 3-amino-2-hydroxy-5-methylbenzoate

Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

Methyl 3-amino-2-hydroxy-5-methylbenzoate has been investigated for various biological activities:

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are involved in metabolic pathways. This inhibition can be crucial for developing therapeutic agents targeting metabolic disorders.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in conditions like neurodegenerative diseases .

Therapeutic Applications

The therapeutic applications of this compound are particularly noteworthy:

- Pharmaceutical Development : The compound is being explored as a lead structure for developing new drugs aimed at treating various conditions, including inflammation and neurodegeneration. Its ability to modulate enzyme activity makes it a candidate for drug design.

- Cosmetic Formulations : Due to its antioxidant properties, there is potential for incorporating this compound into cosmetic products aimed at skin protection against oxidative damage .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Study on Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro, suggesting its potential use as a natural preservative in food and cosmetic industries .

- Neuroprotection Research : Investigations into neuroprotective effects showed that this compound could reduce neuronal cell death in models of oxidative stress, indicating its potential use in treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-hydroxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Key Compounds:

Methyl 3-amino-4-hydroxybenzoate Substituents: Amino (C3), hydroxyl (C4). Key Differences: Lacks the methyl group at C5, reducing steric hindrance. Used in cyclization reactions to synthesize benzoxazole derivatives . Similarity Score: 0.96 (compared to target compound) .

Methyl 3-amino-5-hydroxybenzoate Substituents: Amino (C3), hydroxyl (C5). Key Differences: Hydroxyl group at C5 instead of C2, altering hydrogen-bonding patterns and solubility. Similarity Score: 0.91 .

Methyl 3-amino-4-methoxybenzoate Substituents: Amino (C3), methoxy (-OCH₃, C4). Key Differences: Methoxy group enhances lipophilicity compared to hydroxyl, impacting bioavailability. Similarity Score: 0.95 .

Methyl 5-amino-2-methylbenzoate Substituents: Amino (C5), methyl (C2). Key Differences: Lacks hydroxyl group, reducing polarity. Used in agrochemical intermediates .

Physicochemical Properties and Reactivity

The target compound’s unique combination of substituents influences its physicochemical behavior:

- Hydrogen Bonding: The C2 hydroxyl and C3 amino groups enable intramolecular hydrogen bonding, enhancing crystallinity and stability compared to analogs like Methyl 3-amino-4-methoxybenzoate .

- Solubility : Polar substituents (OH, NH₂) improve aqueous solubility relative to methoxy or purely alkyl-substituted analogs .

Data Table: Comparative Analysis of Benzoate Derivatives

Biological Activity

Methyl 3-amino-2-hydroxy-5-methylbenzoate, with the chemical formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol, is an organic compound notable for its unique arrangement of functional groups, including an amino group, a hydroxyl group, and a methyl group attached to a benzoate structure. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino and hydroxyl groups allows the compound to form hydrogen bonds with enzymes or receptors, which can modulate their activity. This interaction is crucial for influencing metabolic pathways and cellular functions.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Redox Reactions : It can participate in redox reactions, potentially altering the cellular redox state and affecting metabolic pathways.

- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, which may lead to further functionalization and increased biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Similar compounds have shown varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa.

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.21 | Pseudomonas aeruginosa |

| Related Compound B | 0.83 | Candida albicans |

Cytotoxicity Studies

Cytotoxicity assays against human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) have been conducted to assess the safety profile of this compound. Preliminary results indicate that while some derivatives exhibit low toxicity, further studies are required to fully understand their effects on human cells.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that this compound could inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antiviral Properties : Although direct antiviral activity against viruses like HBV has not been conclusively established for this compound, its structural analogs have shown promising results in inhibiting viral polymerases .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds based on their functional groups and biological activities:

| Compound Name | Functional Groups | Notable Activity |

|---|---|---|

| Methyl 2-amino-5-methylbenzoate | Amino, Methyl | Antimicrobial |

| Methyl 3-amino-4-hydroxybenzoate | Amino, Hydroxyl | Antioxidant |

| Methyl 5-amino-2-methylbenzoate | Amino, Methyl | Antifungal |

Future Directions

Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. Studies focusing on:

- In vivo models to assess therapeutic efficacy.

- Molecular docking studies to predict interactions with specific biological targets.

- Long-term toxicity assessments to evaluate safety for potential clinical applications.

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-amino-2-hydroxy-5-methylbenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via multi-step procedures involving esterification, amination, and hydroxylation. For example, analogous benzoate derivatives (e.g., methyl 3-aminobenzoate) are synthesized by reacting aminophenols with methylating agents under controlled conditions. Key steps include:

- Protection/deprotection strategies : Use orthogonal protecting groups for amine and hydroxyl functionalities to prevent side reactions.

- Catalytic systems : Employ bases like N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic substitutions or condensations .

- Temperature control : Maintain temperatures between 35–50°C to balance reaction kinetics and product stability .

- Purification : Utilize column chromatography or recrystallization to isolate the product from by-products (e.g., unreacted starting materials or brominated analogs listed in ) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Q. What safety precautions are critical when handling intermediates like 3-amino-4-methylpentanoic acid during synthesis?

- Hazard identification : Review Safety Data Sheets (SDS) for analogs (e.g., 3-amino-4-methylpentanoic acid, ) to assess toxicity, flammability, and reactivity .

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile reagents (e.g., DIPEA) .

- Waste disposal : Segregate halogenated or acidic by-products according to institutional guidelines .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be analyzed using graph set theory?

- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., , ) into patterns like D , R , or S motifs.

- Crystallographic software : Use SHELXL () to refine H-bond geometries (bond lengths, angles) and WinGX () for visualization .

- Case study : Compare with benzoic acid derivatives () to identify trends in supramolecular assembly .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Disorder modeling : Apply SHELXL restraints to model partial occupancy of solvent molecules .

- Twin refinement : Use the TWIN command in SHELXL for twinned crystals, and validate results with PLATON or RESTRAIN .

- Validation tools : Cross-check metrics (R-factors, residual density) against databases like the Cambridge Structural Database (CSD) .

Q. How can derivatives of this compound be designed for applications in catalysis or supramolecular chemistry?

- Functionalization : Introduce triazine () or thienyl () moieties via nucleophilic aromatic substitution or Ullmann coupling.

- Coordination chemistry : Synthesize metal complexes (e.g., Pd or Cu) by leveraging the amino and hydroxyl groups as ligands .

- Structure-activity relationships : Compare derivatives’ catalytic efficiency (e.g., in cross-coupling reactions) using kinetic studies .

Q. What experimental approaches optimize the crystallization of this compound for high-resolution X-ray diffraction?

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents to modulate solubility.

- Vapor diffusion : Use sitting-drop vapor diffusion with PEG-based precipitants to grow single crystals .

- Cryoprotection : Soak crystals in glycerol or Paratone-N before flash-cooling to 100 K for data collection .

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in acidic or basic environments?

- DFT calculations : Calculate pKa values for hydroxyl and amine groups using Gaussian or ORCA software.

- Molecular dynamics (MD) : Simulate solvation effects in water or organic solvents to predict hydrolysis rates .

- Transition state analysis : Map energy barriers for ester cleavage under varying pH conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.